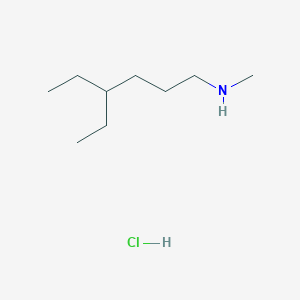

(4-Ethylhexyl)(methyl)amine hydrochloride

Description

(4-Ethylhexyl)(methyl)amine hydrochloride is a secondary amine hydrochloride characterized by a branched alkyl chain (4-ethylhexyl group) and a methyl group attached to the nitrogen atom. While direct data on this compound is absent in the provided evidence, its structure suggests a higher molecular weight and lipophilicity compared to simpler amines.

Properties

IUPAC Name |

4-ethyl-N-methylhexan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N.ClH/c1-4-9(5-2)7-6-8-10-3;/h9-10H,4-8H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJLWHRZERFEBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CCCNC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethylhexyl)(methyl)amine hydrochloride typically involves the reaction of 4-ethylhexylamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting amine is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is often purified through recrystallization or other purification techniques to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

(4-Ethylhexyl)(methyl)amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form primary or secondary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of substituted amines .

Scientific Research Applications

(4-Ethylhexyl)(methyl)amine hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of amine-related biological processes and pathways.

Industry: The compound is used in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Ethylhexyl)(methyl)amine hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds and other interactions with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications |

|---|---|---|---|---|

| (4-Ethylhexyl)(methyl)amine HCl (Inferred) | C9H22ClN | ~179.7* | Secondary amine, branched alkyl | Likely industrial/pharmaceutical |

| (trans)-4-Methylcyclohexylamine HCl | C7H16ClN | 149.66 | Primary amine, cyclic alkyl | Chemical synthesis |

| Methylamine HCl | CH3NH2·HCl | 67.52 | Primary amine, small alkyl | Laboratory reagent |

| MDEA (Methyl diethanol amine) | C5H13NO2 | 119.16 | Tertiary amine, hydroxyl groups | CO2 capture (adsorption) |

| 2-(1-Cyclohexenyl)ethylamine HCl | C16H23N·HCl | 265.82 | Secondary amine, aromatic/cyclic | Pharmaceutical intermediates |

*Estimated based on molecular formula.

Physicochemical and Functional Differences

- Lipophilicity and Solubility : The 4-ethylhexyl group in the target compound likely increases lipophilicity compared to methylamine HCl (highly water-soluble) or MDEA (polar due to hydroxyl groups) . This could limit aqueous solubility but enhance organic phase interactions.

- Reactivity : As a secondary amine, (4-Ethylhexyl)(methyl)amine HCl may exhibit moderate nucleophilicity, contrasting with the tertiary amine MDEA (lower reactivity with CO2) and primary amines like methylamine HCl (higher reactivity) .

- CO2 Adsorption : MDEA-impregnated mesoporous carbon achieved a CO2 adsorption capacity of 2.63 mmol/g via chemisorption . The target compound’s secondary amine group could theoretically react with CO2, but its bulky alkyl chain might hinder pore accessibility in adsorbent systems.

Key Research Findings and Data

CO2 Adsorption Performance Comparison

Note: The target compound’s adsorption performance would depend on its amine accessibility and structural integration into adsorbent materials.

Biological Activity

(4-Ethylhexyl)(methyl)amine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is classified as an aliphatic amine. Its structure plays a crucial role in its reactivity and biological interactions. The compound can act as a nucleophile due to the presence of the amine group, enabling it to participate in various biochemical reactions.

Target Interactions:

The primary biological activity of this compound involves its interaction with enzymes and receptors within cellular systems. Key targets include:

- Monoamine Oxidase (MAO): This enzyme is involved in the metabolism of neurotransmitters. The compound can inhibit MAO activity, potentially affecting levels of serotonin and dopamine in the brain.

- Cytochrome P450 Enzymes: These enzymes are crucial for drug metabolism. This compound can modulate their activity, influencing the metabolism of various xenobiotics.

Biochemical Pathways:

The compound participates in several biochemical pathways:

- Oxidative Stress Response: It has been shown to influence gene expression related to oxidative stress, potentially providing protective effects at lower concentrations while being toxic at higher doses.

- Cell Signaling: The compound may alter signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell proliferation and differentiation.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is absorbed through mucous membranes and skin, distributed throughout the body, metabolized primarily in the liver, and excreted via urine. Its lipophilicity allows it to cross cellular membranes effectively.

Dosage Effects in Animal Models

Research indicates that dosage significantly influences the biological effects of this compound:

- Low Doses: At lower concentrations, the compound may enhance cellular proliferation and differentiation.

- High Doses: Conversely, high doses can lead to toxicity characterized by oxidative stress, apoptosis, and inflammation. Studies have shown liver and kidney damage at elevated levels.

Case Studies

-

In Vitro Studies on Cellular Effects:

A study investigated the effects of this compound on human cell lines. Results indicated that low concentrations promoted cell viability, while higher concentrations induced apoptosis through oxidative stress mechanisms. -

Animal Model Research:

In a controlled animal study, varying doses were administered to evaluate systemic toxicity. The results demonstrated significant liver enzyme elevation at high doses, indicating hepatotoxicity.

Data Table: Summary of Biological Activities

| Biological Activity | Low Dose Effects | High Dose Effects |

|---|---|---|

| Cell Proliferation | Enhanced viability | Induced apoptosis |

| Gene Expression | Upregulation of protective genes | Downregulation of survival genes |

| Enzyme Interaction | MAO inhibition | Cytochrome P450 activation |

| Toxicity | Minimal effects observed | Liver and kidney damage |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.